molecular formula C9H7Cl2NO2 B12281702 1-(2,5-Dichloropyridin-4-yl)cyclopropane-1-carboxylic acid

1-(2,5-Dichloropyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12281702
M. Wt: 232.06 g/mol
InChI Key: ASIFVEOIHRAZNM-UHFFFAOYSA-N
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Description

1-(2,5-Dichloropyridin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H7Cl2NO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloropyridin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative followed by chlorination. One common method involves the reaction of 2,5-dichloropyridine with a cyclopropane carboxylic acid derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloropyridin-4-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2,5-Dichloropyridin-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloropyridin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dichloropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dichloropyridin-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a dichloropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

1-(2,5-dichloropyridin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H7Cl2NO2/c10-6-4-12-7(11)3-5(6)9(1-2-9)8(13)14/h3-4H,1-2H2,(H,13,14)

InChI Key

ASIFVEOIHRAZNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2Cl)Cl)C(=O)O

Origin of Product

United States

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